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Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B7881819

An In-Depth Technical Guide to 1-(2-Aminophenyl)ethanol (CAS 10517-50-7)

Abstract and Scope

This technical guide provides a comprehensive overview of 1-(2-Aminophenyl)ethanol, CAS
number 10517-50-7, a versatile bifunctional molecule of significant interest in chemical
synthesis. Possessing a primary aromatic amine, a secondary alcohol, and a benzene ring, this
compound serves as a valuable building block in the development of pharmaceuticals, dyes,
and fine chemicals.[1] This document, intended for researchers, chemists, and professionals in
drug development, consolidates critical data on its chemical and physical properties,
spectroscopic profile, synthesis, and analytical characterization. Furthermore, it outlines key
applications and provides essential safety and handling protocols to ensure its effective and
safe utilization in a laboratory setting.

Chemical and Physical Properties

The unique arrangement of functional groups in 1-(2-Aminophenyl)ethanol dictates its
physical properties and chemical reactivity. The presence of both a hydrogen bond donor
(amine and hydroxyl) and acceptor (hydroxyl) contributes to its physical state and solubility.[1]

[2]

Identifiers and Molecular Structure

The fundamental identifiers for this compound are summarized below.
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Identifier Value Source
CAS Number 10517-50-7 [2]
IUPAC Name 1-(2-aminophenyl)ethanol [1]
Molecular Formula CsH11NO [11[2]
Molecular Weight 137.18 g/mol [1]

Canonical SMILES

CC(C1=CC=CC=C1N)O

[1]

InChl Key

WBIYLDMSLIXZJK-
UHFFFAOYSA-N

[1]

Physicochemical Data

The physicochemical properties are crucial for planning reactions, purifications, and for

understanding the compound's behavior in various systems.

Property

Value

Source

Physical State

Solid at room temperature

[1](2]

Melting Point 48-50 °C [2]
Boiling Point 281.5 °C at 760 mmHg [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 1 [2]
XLogP3 1.3 (2]
Soluble in polar organic
Solubility solvents like methanol and o

ethanol. Limited solubility in

water.

Synthesis and Chemical Reactivity
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1-(2-Aminophenyl)ethanol's reactivity is dominated by its amine and alcohol functionalities.
The primary amine is basic and nucleophilic, readily participating in acid-base reactions to form
salts and condensation reactions with carbonyl compounds to yield imines.[1] The secondary
alcohol can be oxidized to the corresponding ketone, 2'-aminoacetophenone, or participate in
esterification and etherification reactions.

A prevalent and reliable method for synthesizing 1-(2-aminophenyl)ethanol is the selective
reduction of the ketone group of 2'-aminoacetophenone. This transformation is a cornerstone of

organic synthesis, valued for its high yield and selectivity.
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Synthesis Workflow
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Caption: Synthesis workflow for 1-(2-Aminophenyl)ethanol.
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Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 2'-aminoacetophenone using sodium borohydride, a mild
and selective reducing agent suitable for converting ketones to alcohols without affecting the
aromatic amine group.

Materials:

2'-Aminoacetophenone

e Sodium borohydride (NaBHa)

¢ Methanol (anhydrous)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:

e Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol)
in anhydrous methanol (50 mL).

» Reduction: Cool the solution to 0 °C using an ice bath. While stirring, add sodium
borohydride (15 mmol) portion-wise over 15 minutes. Causality Note: The portion-wise
addition controls the exothermic reaction and prevents runaway temperatures.

o Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin
Layer Chromatography (TLC).
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o Workup: Once the starting material is consumed, carefully quench the reaction by slowly
adding 50 mL of water.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 50 mL).

» Washing and Drying: Combine the organic layers and wash with saturated sodium
bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over
anhydrous sodium sulfate. Trustworthiness Note: This washing sequence removes residual
acid and water, ensuring the purity of the crude product.

« Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on
silica gel to yield 1-(2-aminophenyl)ethanol as a solid.

Spectroscopic and Analytical Characterization

The identity and purity of 1-(2-Aminophenyl)ethanol are confirmed using a combination of
spectroscopic and chromatographic techniques.

Interpreted Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The broad O-H stretch
and the characteristic N-H stretches are primary diagnostic peaks.
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Wavenumber (cm—1) Vibrational Mode Description

Broad absorption, indicative of

3500 - 3200 O-H Stretch (Alcohol) ]

hydrogen bonding.

Two distinct sharp peaks are
3400 - 3300 N-H Stretch (Primary Amine) expected for the symmetric

and asymmetric stretches.[3]

Absorption peaks above 3000
3100 - 3000 C-H Stretch (Aromatic) cm~t are characteristic of C-H

bonds on an aromatic ring.[3]

Associated with the methyl and

2980 - 2850 C-H Stretch (Aliphatic) _
methine C-H bonds.
] ] Scissoring vibration of the
1620 - 1580 N-H Bend (Primary Amine) )
amine group.
) Multiple bands indicating the
1500 - 1400 C=C Stretch (Aromatic) )
presence of the benzene ring.
C-O Stretch (Secondary Strong absorption confirming
1100 - 1000 _ ,
Alcohol) the alcohol functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the
methyl group (CHs), a quartet for the methine proton (CH-OH), multiplets in the aromatic
region for the phenyl protons, and broad singlets for the amine (NHz) and hydroxyl (OH)
protons, which are exchangeable with D20.

e 13C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the
methine carbon bearing the hydroxyl group, and four distinct signals for the aromatic carbons
due to the ortho-substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]* at
m/z = 137. Key fragmentation patterns would include the loss of a methyl group ([M-15]*) and
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the loss of water ([M-18]*). The base peak is often the result of alpha-cleavage, leading to a
fragment corresponding to [C7HsN]* at m/z = 106.

Protocol: HPLC-UV Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for
assessing the purity of aromatic compounds like 1-(2-aminophenyl)ethanol.[4]

Caption: General workflow for purity analysis by HPLC-UV.
Methodology:

e Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18
reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pm particle size).[4]

e Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B
(Acetonitrile with 0.1% Formic Acid). Causality Note: The acidic modifier improves peak
shape and ensures the amine is protonated for consistent retention.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min

o

[¢]

Detection Wavelength: 254 nm

[¢]

Column Temperature: 30 °C

[e]

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then
return to initial conditions.

o Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase
composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 um syringe
filter before injection.

e Analysis: Inject 10 pL of the sample. The purity is calculated based on the area percentage
of the main peak in the resulting chromatogram.

Applications and Research Interest
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1-(2-Aminophenyl)ethanol is a key intermediate in several industrial and research domains.

e Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical
ingredients (APIs), particularly those targeting neurological disorders.[1] Its structure is a
component of more complex molecules with potential therapeutic value.

e Dyes and Pigments: The aromatic amine group makes it a suitable starting material for
producing azo dyes and other pigments.[1]

e Agrochemicals and Fine Chemicals: It is utilized in the production of specialized
agrochemicals and other fine chemicals where its specific substitution pattern is required.[1]

[5]

o Potential Biological Activities: Research has indicated that derivatives of this compound may
exhibit antimicrobial, neuroprotective, and analgesic properties, making it a target for further
investigation in medicinal chemistry.[1]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the
compound.

SHS H | Classificati

Hazard Class Hazard Statement Pictogram Source

o H302: Harmful if ]
Acute Toxicity, Oral Exclamation Mark [6]
swallowed

o H315: Causes skin .
Skin Irritation S Exclamation Mark
irritation

. H319: Causes serious _
Eye Irritation S Exclamation Mark
eye irritation

STOT - Single H335: May cause

Exposure respiratory irritation

Exclamation Mark

Handling and Personal Protective Equipment (PPE)
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e Use only in a well-ventilated area, preferably within a chemical fume hood.
e Avoid breathing dust.[7]

o Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and
a lab coat.[7]

e Wash hands thoroughly after handling.[7]

 In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash
with plenty of soap and water.[7]

Storage and Stability

o Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
o Keep in a dark place, as some aromatic amines can be light-sensitive.

 Recommended storage temperature is between 2-8 °C.[2][8]

Conclusion

1-(2-Aminophenyl)ethanol (CAS 10517-50-7) is a fundamentally important chemical
intermediate with a well-defined property profile. Its bifunctional nature allows for diverse
chemical transformations, making it a valuable precursor in the pharmaceutical, dye, and fine
chemical industries. A thorough understanding of its synthesis, analytical characterization, and
safe handling procedures, as detailed in this guide, is essential for its effective application in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.aablocks.com/prod/10517-50-7
https://webspectra.chem.ucla.edu/irtable.html
https://pdf.benchchem.com/1266/Application_Note_HPLC_Analysis_of_2_p_Aminophenyl_sulphonyl_ethanol.pdf
https://www.chemicalkland.com/2-4-aminophenyl-ethanol-for-orgnic-synthesis-product/
https://www.ambeed.com/products/10517-50-7.html
https://www.sigmaaldrich.com/US/en/sds/aldrich/261645
https://www.001chemical.com/chem/10517-50-7
https://www.benchchem.com/product/b7881819#1-2-aminophenyl-ethanol-cas-number-10517-50-7-properties
https://www.benchchem.com/product/b7881819#1-2-aminophenyl-ethanol-cas-number-10517-50-7-properties
https://www.benchchem.com/product/b7881819#1-2-aminophenyl-ethanol-cas-number-10517-50-7-properties
https://www.benchchem.com/product/b7881819#1-2-aminophenyl-ethanol-cas-number-10517-50-7-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7881819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

